N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide
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Overview
Description
N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide typically involves multiple steps. The process begins with the preparation of the sugar moiety, which is then linked to the triazole ring through a series of chemical reactions. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a protected sugar moiety used in carbohydrate synthesis.
Uniqueness
N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide stands out due to its combination of a triazole ring and a sugar moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H30N4O8 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide |
InChI |
InChI=1S/C21H30N4O8/c26-12-16-18(28)19(29)20(30)21(33-16)32-14-8-6-13(7-9-14)15-11-25(24-22-15)10-4-2-1-3-5-17(27)23-31/h6-9,11,16,18-21,26,28-31H,1-5,10,12H2,(H,23,27)/t16-,18-,19+,20-,21+/m1/s1 |
InChI Key |
QEKXBUOEJPBOPV-RQXATKFSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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